molecular formula C17H22N2O4S2 B10969291 4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

Cat. No.: B10969291
M. Wt: 382.5 g/mol
InChI Key: VQIDIDZMNFFRGM-UHFFFAOYSA-N
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Description

4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide is a chemical compound with potential applications in various scientific fields. It is known for its unique structure, which includes a propyl group, a sulfamoylphenyl group, and a benzenesulfonamide group. This compound is of interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propylbenzenesulfonyl chloride and 2-(4-sulfamoylphenyl)ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous monitoring and automation to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2-propynyl)benzenesulfonamide
  • N-ethyl-4-methylbenzenesulfonamide
  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide

Uniqueness

4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H22N2O4S2

Molecular Weight

382.5 g/mol

IUPAC Name

4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

InChI

InChI=1S/C17H22N2O4S2/c1-2-3-14-6-10-17(11-7-14)25(22,23)19-13-12-15-4-8-16(9-5-15)24(18,20)21/h4-11,19H,2-3,12-13H2,1H3,(H2,18,20,21)

InChI Key

VQIDIDZMNFFRGM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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